Antiangiogenic agent 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

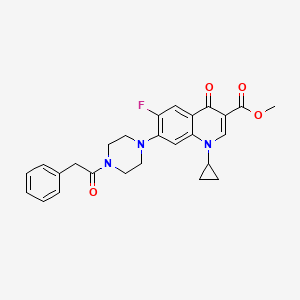

C26H26FN3O4 |

|---|---|

分子量 |

463.5 g/mol |

IUPAC 名称 |

methyl 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(2-phenylacetyl)piperazin-1-yl]quinoline-3-carboxylate |

InChI |

InChI=1S/C26H26FN3O4/c1-34-26(33)20-16-30(18-7-8-18)22-15-23(21(27)14-19(22)25(20)32)28-9-11-29(12-10-28)24(31)13-17-5-3-2-4-6-17/h2-6,14-16,18H,7-13H2,1H3 |

InChI 键 |

VJCGTPCJKJROCJ-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C5CC5 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Development of Antiangiogenic Agent 2: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain necessary nutrients and oxygen for their rapid expansion.[1] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) family and its receptors.[2] Targeting angiogenesis has therefore emerged as a pivotal strategy in cancer therapy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of a cornerstone antiangiogenic agent, referred to here as "Antiangiogenic Agent 2" (based on the well-established therapeutic, Bevacizumab). We will delve into its preclinical and clinical data, detailed experimental protocols, and the signaling pathways it modulates.

Discovery and Development of this compound

The journey of this compound began with the identification of Vascular Endothelial Growth Factor (VEGF) in the 1980s as a critical regulator of blood vessel growth.[2] Subsequent research in 1993 demonstrated that a monoclonal antibody targeting VEGF could dramatically suppress tumor growth in vivo.[2] This foundational work led to the development of a humanized version of this anti-VEGF antibody, known as Bevacizumab, to make it suitable for clinical trials.[3][4]

In 1997, the murine monoclonal antibody A4.6.1 was humanized to create Bevacizumab.[3][4] This modification was crucial to reduce immunogenicity and improve its therapeutic potential in humans. The agent received its first approval from the U.S. Food and Drug Administration (FDA) in February 2004 as a first-line therapy for metastatic colorectal cancer in combination with chemotherapy.[2][3][4] This marked a significant milestone, validating the concept that inhibiting angiogenesis is an effective cancer treatment strategy.[2] Since then, its indications have expanded to include various other cancers such as non-small cell lung cancer, renal cell carcinoma, glioblastoma, and ovarian cancer.[5][6]

Mechanism of Action

This compound functions by selectively binding to and neutralizing all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A).[1][5] By sequestering VEGF-A, the agent prevents it from binding to its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[1][5] This blockade inhibits the VEGF signaling cascade, which is essential for angiogenesis.[1][6]

The inhibition of VEGF signaling has several downstream effects. It curtails the proliferation and migration of endothelial cells, which are fundamental steps in the formation of new blood vessels.[1] This leads to a reduction in the microvessel density of tumors, effectively starving them of the blood supply required for growth and proliferation.[5] Furthermore, this compound can help to "normalize" the chaotic and leaky vasculature often found in tumors.[6] This normalization can improve the delivery and efficacy of concomitant chemotherapeutic agents.[6]

VEGF Signaling Pathway

The following diagram illustrates the VEGF signaling pathway and the point of intervention by this compound.

References

"Antiangiogenic agent 2 effect on endothelial cell proliferation and migration"

<Technical Guide

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the effects of the antiangiogenic agent Bevacizumab on two critical processes in angiogenesis: endothelial cell proliferation and migration. It is designed for researchers, scientists, and professionals involved in drug development.

Introduction to Bevacizumab and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions.[1] Vascular Endothelial Growth Factor (VEGF) is a primary regulator of this process, stimulating the proliferation, migration, and survival of endothelial cells.[2][3] In many diseases, particularly cancer, the overexpression of VEGF promotes the development of a vascular network that supplies tumors with essential nutrients and oxygen.[4]

Bevacizumab (marketed as Avastin®) is a humanized monoclonal antibody that specifically targets and neutralizes VEGF-A.[3][5] By binding to circulating VEGF-A, Bevacizumab prevents it from activating its receptors, primarily VEGFR-2, on the surface of endothelial cells.[4][5] This blockade disrupts the downstream signaling cascades that are essential for angiogenesis, thereby inhibiting the growth of new blood vessels.[4][6]

Mechanism of Action: VEGF Signaling Inhibition

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a complex network of intracellular signaling pathways.[2][7] These pathways, including the PI3K/AKT and Ras/Raf/MEK/ERK pathways, are crucial for promoting endothelial cell proliferation, migration, and survival.[4][8][9]

Bevacizumab's primary mechanism of action is the sequestration of VEGF-A, making it unavailable to bind to its receptors.[5] This effectively halts the activation of the entire downstream signaling cascade, leading to a reduction in endothelial cell activities that drive angiogenesis.[4][6]

Signaling Pathway Diagram

The following diagram illustrates the VEGF signaling pathway and the inhibitory action of Bevacizumab.

Caption: VEGF-A signaling pathway in endothelial cells and its inhibition by Bevacizumab.

Quantitative Effects on Endothelial Cell Proliferation

Bevacizumab has been shown to inhibit the proliferation of endothelial cells in a dose-dependent manner.[10] The following table summarizes quantitative data from in vitro studies on Human Umbilical Vein Endothelial Cells (HUVECs).

| Agent | Cell Type | Assay | Key Findings | Reference |

| Bevacizumab | HUVEC | Alamar Blue® | Concentrations up to 4 mg/ml led to an initial decrease in proliferation, with recovery within 72h. Concentrations of 8 and 10 mg/ml induced a continuous decline, suggesting toxicity.[11] | [11] |

| Bevacizumab | HUVEC | Not Specified | A dose-dependent inhibition of VEGF-induced proliferation was observed at 2 and 6 hours.[10] | [10] |

| Bevacizumab | HUVEC | VEGFR2 Activation | The IC50 for antagonizing VEGF action was 0.11 µg/mL. | [12] |

Quantitative Effects on Endothelial Cell Migration

Cell migration is a fundamental step in the formation of new blood vessels. Bevacizumab effectively inhibits endothelial cell migration, as demonstrated in various in vitro assays.

| Agent | Cell Type | Assay | Key Findings | Reference |

| Bevacizumab | HUVEC | Not Specified | Showed a time- and dose-dependent inhibition of VEGF-induced migration.[10] | [10] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the effects of antiangiogenic agents. The following sections detail standard protocols for key in vitro assays.

Endothelial Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[13][14] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13]

Workflow Diagram:

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

-

Cell Plating: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

-

Treatment: After incubation, replace the medium with serum-free or low-serum medium containing various concentrations of the test agent (Bevacizumab) and a constant concentration of a pro-angiogenic stimulus (e.g., 10 ng/mL VEGF).[10] Include appropriate controls (untreated cells, cells with VEGF only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]

-

Absorbance Reading: Incubate the plate overnight in a humidified incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of agent that inhibits cell proliferation by 50%) can be calculated from the dose-response curve.

Endothelial Cell Migration (Transwell Assay)

The Transwell assay, or Boyden chamber assay, is used to quantify the chemotactic migration of cells towards a chemoattractant.[16]

Workflow Diagram:

Caption: Workflow for the Transwell cell migration assay.

Protocol:

-

Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size polycarbonate membrane) into a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of culture medium containing a chemoattractant (e.g., VEGF) to the lower chamber of each well.[17]

-

Cell Seeding: Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[17] Add the test agent (Bevacizumab) at various concentrations. Pipette 100 µL of the cell suspension (1 x 10^5 cells) into the upper chamber of each insert.[17]

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 4-24 hours.[17]

-

Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[17]

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in 70% ethanol or methanol for 10-20 minutes.[17] Stain the cells with a solution like 0.1% Crystal Violet for 20 minutes.

-

Cell Counting: Thoroughly wash the inserts in water and allow them to air dry. Count the number of stained, migrated cells in several representative fields under a microscope.

-

Data Analysis: Migration is quantified by the number of cells per field. The percentage of migration inhibition is calculated relative to the control (VEGF alone).

Endothelial Cell Migration (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study collective cell migration.[1]

Protocol:

-

Create Monolayer: Seed endothelial cells in a 12-well or 24-well plate and grow them to 90-100% confluence.[18][19]

-

Create Wound: Use a sterile 1mm pipette tip to create a straight "scratch" or wound in the cell monolayer.[18]

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells.[18] Add fresh low-serum medium containing the test agent (Bevacizumab) at various concentrations.

-

Image Acquisition: Immediately capture an image of the wound at time 0 using a phase-contrast microscope. Place the plate in an incubator and acquire images of the same wound area at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed.[18]

-

Data Analysis: The rate of wound closure is determined by measuring the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The migration rate can be calculated and compared between different treatment groups.

Conclusion

Bevacizumab effectively inhibits endothelial cell proliferation and migration by neutralizing VEGF-A and disrupting its critical signaling pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand and modulate the process of angiogenesis. The consistent application of these standardized assays is crucial for generating reliable and comparable data in the evaluation of antiangiogenic therapies.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bevacizumab? [synapse.patsnap.com]

- 5. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]

- 6. What is the mechanism of Bevacizumab-BVZR? [synapse.patsnap.com]

- 7. biorbyt.com [biorbyt.com]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. broadpharm.com [broadpharm.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.virginia.edu [med.virginia.edu]

- 19. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Bevacizumab in the Tumor Microenvironment: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bevacizumab (marketed as Avastin®) is a recombinant humanized monoclonal antibody that has become a cornerstone of antiangiogenic therapy in oncology.[1] It is approved for the treatment of various malignancies, including metastatic colorectal cancer, non-squamous non-small cell lung cancer, glioblastoma, and metastatic renal cell carcinoma.[2] This technical guide provides an in-depth overview of the molecular targets of bevacizumab within the tumor microenvironment, detailing its mechanism of action, the signaling pathways it disrupts, and the experimental protocols used to evaluate its efficacy.

Primary Molecular Target: Vascular Endothelial Growth Factor-A (VEGF-A)

The principal molecular target of bevacizumab is Vascular Endothelial Growth Factor-A (VEGF-A), a potent pro-angiogenic factor.[3][4] In the tumor microenvironment, cancer cells and stromal cells secrete VEGF-A, which initiates a signaling cascade that promotes the formation of new blood vessels, a process known as angiogenesis.[5] This neovasculature is crucial for supplying tumors with the oxygen and nutrients necessary for their growth and metastasis.[3]

Bevacizumab functions by selectively binding to all isoforms of VEGF-A with high affinity, thereby preventing their interaction with their cell surface receptors, primarily VEGFR-1 and VEGFR-2, on endothelial cells.[4][6] This neutralization of VEGF-A inhibits the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[4]

Data Presentation: Binding Affinity and Efficacy

The efficacy of bevacizumab is underpinned by its strong binding affinity for VEGF-A and its demonstrated clinical benefits across various cancer types.

Table 1: Bevacizumab Binding Affinity and IC50 Values

| Parameter | Value | Analyte | Method |

| Binding Affinity (KD) | 58 pM | Human VEGF-A165 | Surface Plasmon Resonance (SPR) |

| 40.79 pM | Glycosylated Human VEGF | Surface Plasmon Resonance (SPR) | |

| 97.75 pM | Deglycosylated Human VEGF | Surface Plasmon Resonance (SPR) | |

| IC50 | 0.11 µg/mL | VEGF-induced VEGFR2 activation | Bioassay |

| ~6.5 µg/mL | Glioblastoma cancer stem-like cells | MTT Assay |

KD (dissociation constant) is a measure of binding affinity; a lower KD indicates a stronger binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of Bevacizumab in Combination with Chemotherapy

| Cancer Type | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for PFS |

| Metastatic Colorectal Cancer (mCRC) - First-Line | Bevacizumab + IFL | 10.6 months | 20.3 months | 0.54 |

| Placebo + IFL | 6.2 months | 15.6 months | ||

| Metastatic Colorectal Cancer (mCRC) - Second-Line | Bevacizumab + FOLFOX4 | 7.3 months | 13.0 months | 0.75 |

| FOLFOX4 alone | 4.7 months | 10.8 months | ||

| Non-Squamous Non-Small Cell Lung Cancer (nsNSCLC) - First-Line | Bevacizumab + Carboplatin/Paclitaxel | 6.2 months | 12.3 months | 0.66 |

| Carboplatin/Paclitaxel alone | 4.5 months | 10.3 months | ||

| Advanced Ovarian Cancer - First-Line | Bevacizumab + Chemo (maintenance) | 14.1 months | 42.8 months (Stage IV) | 0.717 |

| Chemo alone | 10.3 months | 32.6 months (Stage IV) | ||

| HER2-Positive Metastatic Breast Cancer - First-Line | Bevacizumab + Trastuzumab/Docetaxel | 16.8 months | Not Reported | 0.72 |

| Trastuzumab/Docetaxel alone | 13.9 months | Not Reported |

Data compiled from multiple clinical trials.[1][6][7][8][9] IFL: Irinotecan, 5-fluorouracil, leucovorin; FOLFOX4: Oxaliplatin, 5-fluorouracil, leucovorin.

Signaling Pathways Modulated by Bevacizumab

By sequestering VEGF-A, bevacizumab effectively blocks the activation of VEGFR-1 and VEGFR-2, leading to the downregulation of several critical downstream signaling pathways within endothelial cells.

References

- 1. Avastin® (bevacizumab) Clinical Trials | MCRC Treatment [avastin.com]

- 2. novamedline.com [novamedline.com]

- 3. benchchem.com [benchchem.com]

- 4. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association between VEGF splice isoforms and progression free survival in metastatic colorectal cancer patients treated with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avastin® (bevacizumab) Clinical Trials | NSCLC Treatment [avastin.com]

- 7. Bevacizumab Lengthens Progression-free Survival in Advanced Ovarian Cancer [theoncologynurse.com]

- 8. onclive.com [onclive.com]

- 9. Final Overall Survival of a Randomized Trial of Bevacizumab for Primary Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Axitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] These receptors are key mediators of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[4] By inhibiting VEGFR signaling, axitinib effectively suppresses tumor neovascularization, leading to anti-tumor activity.[2][4] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of axitinib, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of axitinib has been characterized in healthy volunteers and patients with cancer.[1][5] A two-compartment disposition model with first-order absorption and a lag time is used to describe its concentration-time profile.[1][5]

Absorption and Distribution

Following oral administration, axitinib is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) ranging from 2.5 to 4.1 hours.[1][6] Steady-state concentrations are typically achieved within 2 to 3 days of twice-daily dosing.[1] The absolute bioavailability of a 5 mg oral dose is approximately 58%.[1] While a high-fat meal can increase the area under the curve (AUC) by 19% and a moderate-fat meal can decrease it by 10%, axitinib can be administered with or without food.[1]

Axitinib is highly bound to human plasma proteins (>99%), primarily to albumin.[1][3] The apparent volume of distribution is approximately 160 L.[1]

Table 1: Summary of Axitinib Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Absorption | ||

| Tmax (median) | 2.5 - 4.1 hours | [1][7] |

| Absolute Bioavailability | 58% | [1] |

| Distribution | ||

| Protein Binding | >99% | [1][3] |

| Apparent Volume of Distribution | 160 L | [1] |

| Metabolism | ||

| Primary Metabolizing Enzymes | CYP3A4/5 | [1][2][4] |

| Minor Metabolizing Enzymes | CYP1A2, CYP2C19, UGT1A1 | [1][4] |

| Elimination | ||

| Half-life (t½) | 2.5 - 6.1 hours | [1][2] |

| Clearance (CL) | 38 L/h | [1] |

| Route of Excretion | Feces (~41%), Urine (~23%) | [1] |

Metabolism and Excretion

Axitinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme CYP3A4/5, and to a lesser extent by CYP1A2, CYP2C19, and UGT1A1.[1][4] Two main metabolites, a sulfoxide and an N-glucuronide, have been identified in plasma, both of which are significantly less potent than the parent compound.[3][8]

The elimination half-life of axitinib ranges from 2.5 to 6.1 hours.[1][2] Following a radiolabeled dose, approximately 41% of the radioactivity is recovered in the feces and 23% in the urine.[1] Unchanged axitinib is the major component in feces, while it is not detected in urine.[1]

Pharmacodynamics

Mechanism of Action

Axitinib exerts its antiangiogenic effects by selectively inhibiting VEGFR-1, -2, and -3.[1][2] This inhibition prevents the binding of VEGF-A, a key signaling protein, to its receptors on endothelial cells.[4] As a result, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival is blocked.[4] This ultimately leads to a reduction in tumor blood supply, inhibiting tumor growth and progression.[2][4] The in vitro half-maximal inhibitory concentration (IC50) of axitinib against VEGFRs 1-3 is in the range of 0.1-0.3 nmol/L.[3]

VEGF signaling pathway and the inhibitory action of Axitinib.

Biomarkers and Clinical Effects

A notable pharmacodynamic effect of axitinib is an increase in blood pressure, which is considered a class effect of VEGFR inhibitors.[9] This is thought to be due to the inhibition of VEGFR-2, which disrupts nitric oxide production and leads to increased vascular resistance.[9] Studies have shown that an on-treatment diastolic blood pressure of ≥90 mm Hg is associated with improved clinical outcomes in patients receiving axitinib.[9][10] This suggests that blood pressure can serve as a potential biomarker for axitinib's efficacy.[10][11]

Table 2: Pharmacodynamic Effects and Biomarkers of Axitinib

| Effect/Biomarker | Description | Reference |

| Primary Pharmacodynamic Effect | ||

| Inhibition of VEGFR-1, -2, -3 | Blocks angiogenesis and tumor growth. | [1][2][3] |

| Clinical Biomarker | ||

| Increased Blood Pressure | On-treatment diastolic BP ≥90 mm Hg is associated with improved efficacy. | [9][10] |

| Clinical Efficacy | ||

| Improved Progression-Free Survival | Demonstrated in second-line treatment of metastatic renal cell carcinoma. | [2] |

Experimental Protocols

Quantification of Axitinib in Human Plasma by LC-MS/MS

A common method for quantifying axitinib in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

A liquid-liquid extraction or solid-phase extraction (SPE) is typically used to isolate axitinib and an internal standard (e.g., axitinib-d3) from the plasma matrix.[12][13]

-

For SPE, a sample pre-treatment step is performed, followed by loading onto an SPE column.[14] The column is washed, and the analyte is then eluted with an appropriate solvent.[13]

-

The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase.[13]

2. Chromatographic Separation:

-

Separation is achieved using a C18 or phenyl reverse-phase column.[12][14]

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium formate.[12] A gradient elution is often employed.[14]

3. Mass Spectrometric Detection:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

-

Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for axitinib and the internal standard.[13]

4. Validation:

-

The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[12] The linear range for quantification is typically established to cover expected clinical concentrations.[12]

A representative workflow for a clinical trial investigating Axitinib.

Clinical Trial Protocol for Axitinib in Renal Cell Carcinoma

Clinical trials evaluating axitinib often follow a structured protocol to assess its safety and efficacy.[15][16]

1. Study Design:

-

A randomized, double-blind, placebo-controlled or active-comparator Phase 3 trial is a common design.[15]

-

Patients are typically randomized in a 1:1 ratio to receive either axitinib or the control agent.[15]

2. Patient Population:

-

Inclusion criteria often specify patients with advanced or metastatic renal cell carcinoma who have failed prior systemic therapy.[16]

-

Exclusion criteria may include uncontrolled hypertension, significant cardiovascular disease, or prior treatment with the same class of drug.

3. Treatment:

-

The starting dose of axitinib is typically 5 mg twice daily, taken orally.[15]

-

Dose adjustments (escalation or reduction) may be permitted based on individual patient tolerability and blood pressure measurements.[7][15]

4. Assessments:

-

Efficacy: The primary endpoint is often progression-free survival (PFS), assessed by imaging (e.g., CT or MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST).[2] Secondary endpoints can include overall survival (OS), objective response rate (ORR), and duration of response.

-

Pharmacokinetics: Blood samples are collected at specified time points to determine axitinib plasma concentrations.

-

Pharmacodynamics: Blood pressure is monitored regularly. Other potential biomarkers may also be assessed.

-

Safety: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Logical relationship between Axitinib dose, concentration, and response.

Conclusion

Axitinib is a potent VEGFR inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid absorption, predictable metabolism, and clear mechanism of action make it an effective agent in the treatment of advanced renal cell carcinoma. The correlation between its pharmacodynamic effect on blood pressure and clinical efficacy provides a valuable tool for monitoring treatment response. The detailed understanding of its PK/PD properties, as outlined in this guide, is essential for optimizing its clinical use and for the development of future antiangiogenic therapies.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 5. Population pharmacokinetic analysis of axitinib in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. [PDF] Diastolic Blood Pressure as a Biomarker of Axitinib Efficacy in Solid Tumors | Semantic Scholar [semanticscholar.org]

- 11. Incidence and risk of hypertension with a novel multi-targeted kinase inhibitor axitinib in cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Intricate Dance of Vascular Destabilization: A Technical Guide to Antiangiogenic Agent 2 and its Interplay with the Angiopoietin-2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Angiopoietin-2 (Ang2) signaling pathway has emerged as a key regulator of vascular remodeling and a compelling target for antiangiogenic therapies. This technical guide provides an in-depth analysis of a representative antiangiogenic agent, herein referred to as "Antiangiogenic Agent 2," a selective human monoclonal antibody designed to neutralize Ang2. We will explore its mechanism of action, its effects on the Ang2-Tie2 and alternative signaling pathways, and present quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of the signaling cascades and experimental workflows are provided to facilitate further research and development in this promising area of oncology.

Introduction: The Angiopoietin-2 Axis in Tumor Angiogenesis

The tumor microenvironment is characterized by a complex interplay of signaling molecules that promote the growth of a dedicated blood supply. While the Vascular Endothelial Growth Factor (VEGF) pathway has been a primary focus of antiangiogenic therapies, the Angiopoietin-Tie pathway has been identified as a crucial complementary system.[1] This pathway consists of the angiopoietin ligands, primarily Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), and their endothelial-specific receptor tyrosine kinase, Tie2.[2]

Ang1 typically acts as a Tie2 agonist, promoting vascular stability and quiescence.[3] In contrast, Ang2, which is highly expressed in the tumor vasculature, often functions as a context-dependent antagonist of Ang1-mediated Tie2 activation.[2][4] By blocking the stabilizing effects of Ang1, Ang2 leads to vascular destabilization, pericyte detachment, and increased vascular permeability, thereby "priming" the endothelium for pro-angiogenic stimuli like VEGF.[3][4] However, in certain contexts, particularly in the absence of Ang1, Ang2 can act as a partial agonist of Tie2, further highlighting the complexity of this signaling axis.[5]

Elevated levels of Ang2 are associated with poor prognosis in various cancer types, making it an attractive therapeutic target.[6] this compound is a fully human monoclonal antibody that selectively binds to Ang2 with high affinity, preventing its interaction with the Tie2 receptor and, consequently, inhibiting tumor angiogenesis and growth.[7][8]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly neutralizing Ang2. This intervention disrupts the downstream signaling events mediated by Ang2, primarily through the Tie2 receptor and, in some contexts, through integrin signaling pathways.

Inhibition of the Ang2-Tie2 Signaling Pathway

The canonical mechanism of action for this compound involves the blockade of Ang2 binding to the Tie2 receptor on endothelial cells. In a quiescent vascular state, Ang1 binding to Tie2 promotes receptor phosphorylation, leading to the activation of downstream survival signals, such as the PI3K/Akt pathway, which maintains vascular stability.[9] In the tumor microenvironment, upregulated Ang2 competes with Ang1 for Tie2 binding, inhibiting this stabilizing signaling and leading to vascular destabilization.[3]

By sequestering Ang2, this compound prevents this antagonistic action, allowing for the restoration of Ang1-mediated Tie2 activation and subsequent vascular normalization. This leads to a more mature and less leaky vasculature, which can impair tumor growth and enhance the delivery of other therapeutic agents.[7]

Modulation of Tie2-Independent Integrin Signaling

Recent studies have revealed that Ang2 can also signal independently of Tie2 through interactions with endothelial cell integrins, such as α5β1.[10][11] This interaction can lead to the phosphorylation of focal adhesion kinase (FAK), promoting endothelial cell migration and sprouting—key events in angiogenesis.[10] This pathway is particularly relevant in angiogenic endothelial cells where Tie2 expression may be downregulated.[10][11]

This compound, by binding to Ang2, is presumed to also block this interaction with integrins, thereby inhibiting FAK phosphorylation and subsequent pro-angiogenic cellular behaviors.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative data from studies on representative anti-Ang2 antibodies, MEDI3617 and REGN910.

Table 1: In Vitro Activity of Anti-Ang2 Antibodies

| Parameter | Agent | Value | Assay | Reference |

| Binding Affinity (KD) | MEDI3617 | 42 pM | ELISA | [6] |

| Binding Affinity (KD) | 3.19.3 Antibody | 86 pM | ELISA | |

| Tie2 Phosphorylation | MEDI3617 | Effective Blockade | Western Blot | [6][12] |

| Tie2 Phosphorylation | 3.19.3 Antibody | Inhibition | Cell-based Assay |

Table 2: In Vivo Efficacy in Tumor Xenograft Models

| Tumor Model | Agent | Dosing | % Tumor Growth Inhibition (TGI) | Reference |

| Calu6 (Lung) | MEDI3617 | 10 mg/kg | ~50% | |

| Colo205 (Colon) | MEDI3617 | 10 mg/kg | ~60% | [12] |

| Various Solid Tumors | REGN910 | 1-20 mg/kg | Partial Response/Stable Disease | [13] |

| Multiple Xenografts | 3.19.3 Antibody | Not specified | Significant TGI | [14] |

Table 3: Effects on Angiogenesis in In Vivo Models

| Assay | Agent | Effect | Quantification | Reference |

| Matrigel Plug | MEDI3617 | Inhibition of Angiogenesis | - | [7] |

| Neonatal Retinal Angiogenesis | MEDI3617 | Reduced Vasculature | Significant at 1 & 10 mg/kg | [6][12] |

| Calu6 Xenograft | MEDI3617 | Reduced Vessel Lumen Area | Significant at 1 & 10 mg/kg | [12] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize the activity of this compound.

Tie2 Phosphorylation Assay

This assay quantifies the ability of this compound to inhibit Ang2-induced Tie2 phosphorylation in endothelial cells.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to 80-90% confluency in endothelial growth medium.

-

Stimulation: Cells are serum-starved for 4-6 hours, then pre-incubated with varying concentrations of this compound or an isotype control antibody for 30 minutes. Recombinant human Ang2 is then added to stimulate the cells for 15-30 minutes.

-

Lysis and Protein Quantification: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

-

Immunoprecipitation and Western Blot: Equal amounts of protein are incubated with an anti-Tie2 antibody overnight at 4°C to immunoprecipitate the Tie2 receptor. The immune complexes are captured with protein A/G agarose beads, washed, and eluted in sample buffer. The samples are then resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against phospho-Tie2 (p-Tie2) and total Tie2.

-

Detection and Analysis: Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-Tie2 to total Tie2 is calculated.[6][15]

In Vivo Tumor Xenograft Model

This model assesses the in vivo antitumor efficacy of this compound.

-

Cell Line and Animal Model: Human tumor cells (e.g., Colo205, Calu6) are cultured and harvested. Approximately 5-10 x 106 cells are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[16][17]

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound, a vehicle control, or an isotype control antibody is administered via intravenous or intraperitoneal injection at specified doses and schedules (e.g., twice weekly).[18]

-

Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weights are also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for CD31 to assess vessel density). Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.[7][19]

Corneal Angiogenesis Assay

This assay provides a quantitative in vivo assessment of angiogenesis in a naturally avascular tissue.

-

Pellet Preparation: A slow-release pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) is prepared. This is typically done by mixing the growth factor with sucralfate and a hydron polymer solution, which is then allowed to dry and solidify.[20][21]

-

Surgical Implantation: A mouse is anesthetized, and a micropocket is surgically created in the corneal stroma. The prepared pellet is then implanted into this pocket.[20][22]

-

Observation and Quantification: After a set period (typically 5-7 days), the cornea is examined under a stereomicroscope. The angiogenic response is quantified by measuring the length of the newly formed vessels from the limbal vasculature towards the pellet and the clock hours of the cornea covered by neovascularization. An angiogenic index can then be calculated.[21][23]

-

Treatment: this compound or a control can be administered systemically (e.g., via IP injection) throughout the duration of the assay to assess its inhibitory effect on growth factor-induced angiogenesis.

Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into an artificial extracellular matrix plug.

-

Preparation: Growth factor-reduced Matrigel is thawed on ice and mixed with a pro-angiogenic factor (e.g., VEGF) and, in some cases, heparin. The test compound, this compound, or a vehicle control is also mixed into the liquid Matrigel.[24][25]

-

Injection: The Matrigel mixture is subcutaneously injected into the flank of a mouse. At body temperature, the Matrigel quickly polymerizes to form a solid plug.[26][27]

-

Harvesting and Analysis: After a period of 7-14 days, the Matrigel plugs are surgically excised. The degree of vascularization can be quantified by measuring the hemoglobin content within the plug using a Drabkin's reagent-based assay, which correlates with the amount of red blood cells and thus blood vessels.[28]

-

Histology: Alternatively, the plugs can be fixed, embedded in paraffin, sectioned, and stained with an endothelial cell marker such as CD31 to visualize and quantify the microvessel density.[25][28]

Conclusion and Future Directions

This compound, a representative Ang2-neutralizing antibody, demonstrates significant preclinical activity by inhibiting both Tie2-dependent and -independent signaling pathways, leading to reduced tumor angiogenesis and growth. The quantitative data and detailed protocols presented in this guide underscore the potential of targeting the Ang2 pathway as a viable strategy in cancer therapy.

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to Ang2 inhibition. Furthermore, combination strategies, particularly with VEGF inhibitors or immunotherapy, warrant further investigation to overcome resistance mechanisms and enhance therapeutic outcomes. The complex, context-dependent role of Ang2 necessitates a continued and thorough exploration of its biology to fully realize the clinical potential of agents like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PathSpecific™ TIE2 Cell-based Phosphorylation Assay - Creative Biolabs [creative-biolabs.com]

- 5. Role of Angiopoietin-2 in Vascular Physiology and Pathophysiology [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. MEDI3617, a human anti-angiopoietin 2 monoclonal antibody, inhibits angiogenesis and tumor growth in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. Angiopoietin-2 differentially regulates angiogenesis through TIE2 and integrin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiopoietin-2 differentially regulates angiogenesis through TIE2 and integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. Tyrosine phosphorylation of Grb14 by Tie2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Anti-Angiogenic Chemo-Sensitization via Longitudinal Ultrasound Localization Microscopy in Colorectal Carcinoma Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 19. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Corneal Angiogenesis Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 24. benchchem.com [benchchem.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. en.bio-protocol.org [en.bio-protocol.org]

- 28. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Metastatic Potential of Bevacizumab (as "Antiangiogenic agent 2")

This guide provides a comprehensive overview of the anti-metastatic properties of the antiangiogenic agent Bevacizumab. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of VEGF-Mediated Angiogenesis

Bevacizumab is a recombinant humanized monoclonal antibody that functions as an angiogenesis inhibitor.[1] Its primary mechanism involves targeting and neutralizing the Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] VEGF-A is a critical signaling protein in the process of angiogenesis, the formation of new blood vessels from pre-existing ones.[3] Tumors exploit this process to develop a blood supply, which is essential for their growth, invasion, and metastasis.[3][4]

By binding to VEGF-A, bevacizumab prevents it from interacting with its receptors (VEGFRs) on the surface of endothelial cells.[5] This blockade inhibits the downstream signaling pathways that promote endothelial cell proliferation, migration, and the formation of new blood vessels.[5] Consequently, the tumor is deprived of the necessary nutrients and oxygen, which can impede its growth and metastatic dissemination.[3][6] Some preclinical models also suggest that sustained inhibition of VEGF may be crucial for maintaining tumor regression.[7]

Recent research also points towards a potential direct antitumor activity of bevacizumab, where it may trigger apoptosis and inhibit proliferation in tumor cells that express VEGF-A.[5]

VEGF Signaling Pathway Inhibition by Bevacizumab.

Quantitative Data from Preclinical and Clinical Studies

The anti-metastatic potential of bevacizumab has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Preclinical In Vivo Studies on Bevacizumab's Anti-Metastatic Effects

| Model System | Cancer Type | Treatment | Key Findings | Reference |

| Mouse Model | Lung Adenocarcinoma | Bevacizumab (high, medium, and low doses) | High-dose bevacizumab significantly reduced the development of brain metastases. No significant reduction in metastases outside the brain was observed. | [8] |

| Human Breast Cancer Xenograft Models | Breast Cancer | DC101 (anti-mouse VEGFR-2 antibody) monotherapy | Increased local invasion. | [9] |

| Human Breast Cancer Xenograft Models | Breast Cancer | DC101 + Paclitaxel | Blocked the increase in local invasion and markedly reduced micrometastatic and macrometastatic disease. | [9] |

Table 2: Clinical Trial Data on Bevacizumab in Metastatic Cancers

| Clinical Trial / Study | Cancer Type | Treatment Regimen | Primary Endpoint | Result | Reference |

| ECOG 2100 | Metastatic Breast Cancer | Paclitaxel + Bevacizumab vs. Paclitaxel alone | Progression-Free Survival (PFS) | Median PFS of 11.8 months vs. 5.9 months (HR=0.60, p<0.001). | [4] |

| Meta-analysis of three first-line trials | Metastatic Breast Cancer | Chemotherapy + Bevacizumab vs. Chemotherapy alone | Progression-Free Survival (PFS) | Median PFS of 9.2 months vs. 6.7 months (HR=0.64). | [10] |

| AVAiL Trial | Non-squamous Non-Small Cell Lung Cancer (nsNSCLC) | Chemotherapy + Bevacizumab vs. Chemotherapy alone | Brain Metastases as first site of recurrence | 2.6% vs. 5.8% (p=0.01); Reduced risk of brain metastases development over time (HR=0.36, p=0.001). | [8] |

| Meta-analysis of 21 RCTs | Metastatic Colorectal Cancer | Bevacizumab-based therapy vs. control | Disease Control Rate | Improved disease control with bevacizumab combination therapy (OR=1.36). | [11] |

Detailed Experimental Protocols

The evaluation of anti-metastatic agents like bevacizumab relies on a variety of standardized in vitro and in vivo assays.

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking a late stage of angiogenesis.[12]

-

Objective: To determine the effect of an antiangiogenic agent on the formation of capillary-like structures by endothelial cells in vitro.

-

Materials:

-

Procedure:

-

Plate Coating: Thaw the BME on ice. Using pre-cooled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 96-well plate.[12][14]

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[13][14]

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the desired concentration of the test agent or control.

-

Seed the cells onto the solidified BME at a density of 1x10⁴ to 1.5x10⁴ cells per well.[13]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.[13]

-

Analysis: Visualize and quantify the formation of tube-like structures using a microscope. Quantification can be done by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.[13]

-

These assays, often referred to as Boyden chamber assays, are used to quantify the chemotactic ability of cancer cells to migrate through a porous membrane, with an additional extracellular matrix layer for invasion assays.[15][16]

-

Objective: To assess the effect of an agent on cancer cell migration (movement towards a chemoattractant) and invasion (migration through an extracellular matrix barrier).

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cancer cell lines (e.g., MDA-MB-231)

-

Serum-free cell culture medium and medium with a chemoattractant (e.g., 10% FBS)

-

Extracellular Matrix (ECM) gel (e.g., Matrigel) for invasion assays[15][17]

-

Cotton swabs, staining solution (e.g., crystal violet), and a microscope

-

-

Procedure:

-

Preparation (Invasion Assay Only): Thaw ECM gel at 4°C. Coat the top surface of the transwell insert membrane with a thin layer of the ECM gel and allow it to solidify at 37°C. For migration assays, this step is omitted.[15][17]

-

Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the test agent. Add 5x10⁴ cells to the upper chamber of the transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15]

-

Incubation: Incubate the plate at 37°C for 12-48 hours, allowing cells to migrate or invade through the membrane.

-

Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated to the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify migration or invasion.

-

Animal models are crucial for studying the complex process of metastasis in a living organism.[18][19]

-

Objective: To evaluate the effect of a therapeutic agent on tumor growth and spontaneous or experimental metastasis in vivo.

-

Models:

-

Spontaneous Metastasis (Orthotopic Model): Tumor cells are implanted into the corresponding organ of origin in an immunocompromised mouse (e.g., breast cancer cells into the mammary fat pad).[20][21] This allows for the study of the entire metastatic cascade, from primary tumor growth to dissemination and colonization of distant organs.[21]

-

Experimental Metastasis (Disseminated Model): Tumor cells are injected directly into the circulatory system (e.g., via the tail vein or intracardially) to bypass the initial steps of metastasis and focus on the colonization of distant organs like the lungs or brain.[22]

-

-

General Procedure:

-

Cell Implantation/Injection: Luciferase-expressing tumor cells are implanted orthotopically or injected intravenously into mice.[22]

-

Tumor Growth and Treatment: Once tumors are established or after cell injection, animals are randomized into treatment and control groups. Treatment with the test agent (e.g., bevacizumab) is initiated.

-

Monitoring: Tumor growth and metastatic spread are monitored over time using non-invasive imaging techniques like bioluminescence imaging (IVIS).[22] Animal weight and general health are also monitored regularly.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and primary tumors and metastatic organs (e.g., lungs, liver, brain) are harvested. The number and size of metastatic nodules are quantified through histological analysis or ex vivo imaging.

-

Experimental and Logical Workflows

The evaluation of a potential anti-metastatic agent follows a logical progression from in vitro screening to in vivo validation.

General Workflow for Evaluating Anti-Metastatic Agents.

Conclusion

Bevacizumab, by targeting the VEGF-A pathway, demonstrates significant anti-metastatic potential, particularly by inhibiting the formation of a vascular supply essential for tumor dissemination. While preclinical studies using bevacizumab as a monotherapy have shown some potential for increased local invasion, this effect appears to be abrogated when used in combination with chemotherapy.[9] Clinical data strongly supports its efficacy in reducing the incidence of metastasis and improving progression-free survival in various cancers, often as a part of a combination therapy regimen.[4][10][11] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of antiangiogenic and anti-metastatic therapies.

References

- 1. Bevacizumab - Wikipedia [en.wikipedia.org]

- 2. Bevacizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. How Avastin® (bevacizumab) works for metastatic colorectal cancer (mCRC) [avastin.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Avastin® (bevacizumab) Proposed MOA | mRCC Treatment [avastin.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Bevacizumab in metastatic breast cancer: when may it be used? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effectiveness of bevacizumab in the treatment of metastatic colorectal cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. merckmillipore.com [merckmillipore.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 18. [PDF] Modeling metastasis in vivo. | Semantic Scholar [semanticscholar.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

A Technical Guide to the In Silico Modeling of Small Molecule Inhibitor Binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies for modeling the binding of small molecule inhibitors to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component of the VEGF-A signaling pathway and a primary target for anti-angiogenic therapies. By leveraging a case study approach with the well-documented inhibitor, Axitinib, this document details the principles, protocols, and data analysis involved in in silico drug design.

Introduction: The Role of VEGF-A and In Silico Modeling in Anti-Angiogenic Drug Discovery

Vascular Endothelial Growth Factor-A (VEGF-A) is a pivotal signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis.[1][2] While essential for embryonic development and tissue repair, the dysregulation of angiogenesis is a hallmark of diseases such as cancer and age-related macular degeneration.[2] The biological effects of VEGF-A are primarily mediated through its binding to VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[3][4] This interaction triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[1][5] Consequently, inhibiting the VEGF-A/VEGFR-2 signaling pathway is a key strategy in the development of anti-angiogenic drugs.[4]

In silico modeling, which encompasses techniques like molecular docking and molecular dynamics (MD) simulations, has become an indispensable tool in modern drug discovery.[6] These computational methods allow researchers to predict and analyze the interactions between a potential drug molecule (ligand) and its protein target at an atomic level. This approach significantly reduces the time and cost associated with drug development by enabling the rapid screening of large compound libraries and providing detailed insights into the mechanisms of drug binding, guiding the optimization of lead compounds.[7][8]

The VEGF-A/VEGFR-2 Signaling Pathway

Understanding the biological context of the target is crucial for effective drug design. The VEGF-A/VEGFR-2 signaling pathway is a complex network that governs the process of angiogenesis.

Pathway Description:

-

Ligand Binding: The process is initiated when VEGF-A, a dimeric glycoprotein, binds to the extracellular domains of two VEGFR-2 molecules, inducing them to form a dimer.[2][3]

-

Receptor Autophosphorylation: Dimerization activates the intracellular kinase domains of the receptors, leading to their autophosphorylation on specific tyrosine residues.[1]

-

Downstream Signal Transduction: The phosphorylated sites act as docking stations for various signaling proteins, which in turn activate multiple downstream pathways.[1] Key cascades include:

-

The PLCγ-PKC-MAPK pathway , which is crucial for endothelial cell proliferation.

-

The PI3K-AKT pathway , which is vital for cell survival and permeability.[1]

-

The collective outcome of these signaling events is the promotion of new blood vessel formation. Small molecule inhibitors, such as Axitinib, are typically designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing autophosphorylation and blocking all subsequent downstream signaling.[4]

Methodologies for In Silico Modeling

The computational workflow for modeling inhibitor binding is a multi-step process designed to predict the binding affinity and mode of interaction between a ligand and its target protein.[5] This process systematically filters and refines potential drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site.[7] The primary goal is to identify the most stable binding conformation, which is typically the one with the lowest energy score.[7] Docking is instrumental in the early stages of drug discovery, particularly for virtual screening of large compound libraries.[6][7]

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the molecular interactions over time.[7] By simulating the movements of atoms in the protein-ligand complex under physiological conditions, MD simulations can be used to assess the stability of the docked pose, observe conformational changes, and refine the binding mode.[6][8][9]

Experimental Protocols: A Case Study with Axitinib and VEGFR-2

This section outlines a typical protocol for modeling the interaction between the inhibitor Axitinib and the kinase domain of VEGFR-2.

-

Protein Structure Retrieval: Obtain the 3D crystal structure of the VEGFR-2 kinase domain in complex with Axitinib from the Protein Data Bank (PDB). A relevant entry is PDB ID: 4AG8.[4]

-

Protein Preparation:

-

Remove all non-essential molecules from the PDB file, including water, co-factors, and any other ligands.

-

Add hydrogen atoms to the protein structure, which are typically absent in crystal structures.

-

Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4.

-

Perform energy minimization on the protein structure to relieve any steric clashes.

-

-

Ligand Structure Preparation:

-

Extract the Axitinib molecule from the co-crystallized structure or obtain its 3D structure from a chemical database like PubChem.

-

Assign partial atomic charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure.

-

-

Binding Site Definition: Define the active site for docking. In structure-based design, this is typically defined by the location of the co-crystallized ligand (Axitinib in PDB: 4AG8). A grid box is generated around this site to encompass the binding pocket.

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock, GOLD, or Glide.[7][10]

-

The software will systematically explore different conformations and orientations of the ligand within the defined binding site.

-

Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[7]

-

-

Analysis of Docking Results:

-

Rank the resulting poses based on their docking scores.

-

Visually inspect the top-ranked poses to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the active site. For VEGFR-2, key residues often include Glu917, Cys919, and Asp1046.[4]

-

-

System Setup:

-

Select the best-ranked protein-ligand complex from the docking results.

-

Place the complex in a periodic box of a suitable water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Execution:

-

Use an MD simulation package like GROMACS or AMBER.

-

Minimization: Perform energy minimization of the entire solvated system to remove bad contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the structural stability of the complex. A stable complex will show a plateau in the RMSD plot.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual amino acid residues to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation.

-

-

MM/PBSA or MM/GBSA: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD simulation trajectory.

-

Energy Components: This calculation provides an estimate of the binding affinity and can be decomposed into contributions from different energy terms (e.g., van der Waals, electrostatic, solvation energy).

Data Presentation

Quantitative results from in silico modeling should be summarized for clear interpretation and comparison.

Table 1: Molecular Docking and Binding Energy Results for VEGFR-2 Inhibitors

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kcal/mol) | Key Interacting Residues |

| Axitinib (Reference) | -11.5 | -45.8 | Glu917, Cys919, Asp1046 |

| Sorafenib | -10.9 | -42.1 | Cys919, Asp1046, Phe1047 |

| Sunitinib | -10.2 | -39.7 | Glu917, Cys919, Leu840 |

| Ponatinib | -10.8 | -44.5 | Cys919, Asp1046, Val848 |

| Moronic Acid | -9.8 | -35.2 | Ile29, Glu30, Thr31 |

| Note: Values are illustrative and compiled from typical ranges found in literature. Direct comparison requires identical protocols. Docking scores for Ponatinib and Moronic Acid were originally reported against VEGF-A, not VEGFR-2, and are included for contextual comparison of binding energies.[11] |

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns Simulation)

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

| VEGFR-2 + Axitinib | 1.8 ± 0.3 | 0.9 ± 0.2 | Cys919-NH (95%), Asp1046-O (88%) |

| VEGFR-2 + Sorafenib | 2.1 ± 0.4 | 1.2 ± 0.3 | Cys919-NH (91%), Asp1046-O (85%) |

| VEGFR-2 + Sunitinib | 2.0 ± 0.3 | 1.1 ± 0.4 | Cys919-NH (93%), Glu917-O (80%) |

| Note: Values are representative and demonstrate typical outputs for stability analysis. |

Conclusion

In silico modeling provides a powerful, multi-faceted approach to accelerate the discovery of novel inhibitors of the VEGF-A/VEGFR-2 signaling pathway.[5] By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can efficiently screen chemical libraries, predict the structural basis of inhibitor binding, and estimate the affinity of potential drug candidates.[8][9] This detailed molecular insight is invaluable for the rational design and optimization of next-generation anti-angiogenic agents, ultimately facilitating the development of more effective therapies for a range of angiogenesis-dependent diseases.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. biorbyt.com [biorbyt.com]

- 4. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Difference between Molecular Docking and Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]

- 8. researchgate.net [researchgate.net]

- 9. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Screening of novel alkaloid inhibitors for vascular endothelial growth factor in cancer cells: an integrated computational approach - PMC [pmc.ncbi.nlm.nih.gov]

"Exploring the impact of Antiangiogenic agent 2 on vascular permeability"

A Technical Guide to the Impact of Bevacizumab on Vascular Permeability

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular permeability, the capacity of blood vessel walls to allow the flow of small molecules or even whole cells, is a tightly regulated process. In pathological conditions such as cancer, chronic inflammation, and diabetic retinopathy, dysregulation of this process, often driven by Vascular Endothelial Growth Factor (VEGF), leads to excessive vascular leakage and edema.[1][2] Bevacizumab (marketed as Avastin) is a humanized monoclonal antibody and the first FDA-approved therapy designed to inhibit angiogenesis by targeting VEGF.[1] It functions by binding to and neutralizing the VEGF-A isoform, a potent stimulator of both angiogenesis and vascular permeability.[1][3] This technical guide provides an in-depth exploration of the mechanisms by which Bevacizumab modulates vascular permeability, summarizes key quantitative data, and details the experimental protocols used to assess its impact.

Mechanism of Action: Inhibition of the VEGF Signaling Cascade

The primary driver of pathological vascular permeability is the binding of VEGF-A to its receptor, VEGF Receptor-2 (VEGFR2), on the surface of endothelial cells.[4] This interaction triggers the dimerization and autophosphorylation of VEGFR2, initiating a cascade of downstream signaling pathways that culminate in the destabilization of endothelial cell junctions and increased permeability.[4][5] Bevacizumab exerts its effect by directly sequestering VEGF-A, preventing its interaction with VEGFR2 and thereby blocking these downstream events.[1][6]

The key signaling pathways involved are:

-

Src Kinase Activation: VEGFR2 activation leads to the stimulation of Src family kinases.[4] Src, in turn, phosphorylates key residues on the cytoplasmic tail of VE-cadherin (such as Y658 and Y685), a critical component of endothelial adherens junctions.[5][7][8] This phosphorylation disrupts the binding of catenins (like p120-catenin), leading to VE-cadherin internalization, junction disassembly, and the formation of intercellular gaps.[5][7]

-

PLCγ-eNOS-NO Pathway: Activated VEGFR2 also stimulates Phospholipase C gamma (PLCγ), which leads to an increase in intracellular calcium and the activation of endothelial Nitric Oxide Synthase (eNOS).[4] The resulting production of nitric oxide (NO) is a potent mediator of vascular leakage.[9]

-

PI3K/Akt and MAPK Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways are also activated downstream of VEGFR2 and contribute to the hyperpermeability response.[9][10]

By neutralizing VEGF-A, Bevacizumab prevents the initial receptor activation, thus inhibiting Src activation, NO production, and the other signaling cascades responsible for increasing vascular permeability.[6] This leads to a "normalization" of the tumor vasculature, characterized by the regression of immature, leaky vessels and the restoration of a more stable endothelial barrier.[1][11]

Quantitative Data Summary

The efficacy of Bevacizumab in reducing vascular permeability has been quantified in numerous preclinical models. The following tables summarize key findings from both in vitro and in vivo studies.

Table 1: Summary of In Vitro Studies on Bevacizumab's Effect on Endothelial Permeability

| Cell Type | Permeability Inducer | Bevacizumab Concentration | Key Finding | Reference |

| Porcine Choroidal Endothelial Cells (CEC) | 20 ng/mL VEGF | 0.1 mg/mL | Reduced VEGF-induced permeability by over 50%, restoring it to basal levels. | [12] |

| Human Retinal Pigment Epithelial Cells (RPECs) | Endogenous VEGF | Not specified | Bevacizumab was less permeable through the RPEC monolayer compared to Ranibizumab but more permeable than Aflibercept. | [13] |

| Equine Umbilical Vein Endothelial Cells (EqUVEC) | Endogenous VEGF | 1 - 8 mg/mL | Significantly decreased VEGF expression and inhibited cell migration in a dose-dependent manner. | [14] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | 10 µg/mL (low-dose) | Up-regulated the tight junction protein Claudin-5. | [15] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | High-dose (not specified) | Down-regulated the tight junction protein Claudin-5. | [15] |

Table 2: Summary of In Vivo Studies on Bevacizumab's Effect on Vascular Leakage

| Animal Model | Tumor Type / Condition | Bevacizumab Dosage | Assay Method | Key Finding | Reference |

| Rat Xenograft | Melanoma (DM443) | 5 mg/kg (single dose) | Evans Blue Dye | Decreased vascular permeability by 50.3%. | [11] |

| Rat Xenograft | Melanoma (DM738) | 5 mg/kg (single dose) | Evans Blue Dye | Decreased vascular permeability by 35%. | [11] |

| Rat Xenograft | Melanoma (DM443 & DM738) | 5 mg/kg (single dose) | Direct Measurement | Decreased interstitial fluid pressure by 57% and 50%, respectively. | [11] |

| Rat Model | R3230AC Breast Cancer | 0.1 - 1.0 mg | Dynamic Contrast-Enhanced MRI | Dose-dependent decrease in vascular leakiness (KPS); correlated strongly with reduced tumor growth. | [16] |

| Human Patients | Recurrent Glioblastoma | Standard Clinical Dose | Dynamic Contrast-Enhanced MRI | Decreased tumor vascular permeability. | [17] |

Key Experimental Protocols

Assessing the impact of antiangiogenic agents on vascular permeability relies on robust and reproducible experimental models. The following are detailed methodologies for two widely used assays.

In Vitro Transwell Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial cell monolayer cultured on a semi-permeable membrane, mimicking the endothelial barrier.[2][18]

Methodology:

-

Coating Inserts (Optional but Recommended): Coat Transwell inserts (e.g., 0.4 µm pore size) with an extracellular matrix protein like Collagen I or Fibronectin to promote cell adhesion. Incubate for 1-2 hours at 37°C and then air dry.[12][19]

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the upper chamber of the inserts at a high density (e.g., 1 x 10^5 cells per insert for a 24-well plate) to ensure the formation of a confluent monolayer. Add complete culture medium to both the upper and lower chambers.[19][20]

-

Monolayer Formation: Culture the cells for 2-3 days at 37°C in a 5% CO2 incubator. The integrity of the monolayer can be confirmed by microscopy or by measuring transendothelial electrical resistance (TEER).

-

Treatment:

-

Replace the medium in both chambers with a low-serum medium.

-

Add Bevacizumab (or vehicle control) to the upper chamber and pre-incubate for a specified time (e.g., 1-2 hours).

-

Add the permeability inducer (e.g., VEGF at 20-100 ng/mL) to the upper chamber.[12]

-

-

Permeability Measurement:

-

Quantification: Measure the concentration of the tracer in the aliquot using a suitable method (e.g., a fluorescence plate reader for FITC-Dextran). The amount of tracer in the lower chamber is directly proportional to the permeability of the monolayer.

In Vivo Miles Assay

The Miles assay is a classic in vivo method to quantify vascular leakage in the skin by measuring the extravasation of an intravenously injected dye.[21][22]

Methodology:

-

Animal Preparation: Anesthetize a mouse (e.g., using isoflurane). Shave the dorsal skin to create a clear area for injections.

-

Dye Injection: Intravenously inject Evans Blue dye (e.g., 1% solution in sterile saline) via the tail vein. This dye binds to circulating serum albumin.

-

Intradermal Injections: After a brief circulation period (e.g., 10 minutes), perform multiple intradermal injections into the dorsal skin.

-

Inject a permeability-inducing agent (e.g., VEGF) at various concentrations.

-

Inject a vehicle control (e.g., sterile saline or PBS) at a corresponding site on the opposite flank.

-

If testing an inhibitor, the mouse can be pre-treated systemically with Bevacizumab before the procedure begins.[23]

-

-

Incubation: Allow the agents to take effect for a defined period (e.g., 20-30 minutes), during which the Evans Blue-albumin complex will extravasate at sites of increased permeability, creating visible blue spots on the underside of the skin.[21]

-

Tissue Collection and Dye Extraction:

-

Euthanize the animal and excise the areas of skin corresponding to the injection sites.

-

Incubate the skin samples in a solvent (e.g., formamide) at a raised temperature (e.g., 55°C) overnight to extract the Evans Blue dye.

-

-

Quantification: Centrifuge the samples to pellet skin debris. Measure the absorbance of the supernatant using a spectrophotometer (e.g., at ~620 nm). The amount of dye extracted is proportional to the degree of vascular leakage at the injection site.[21]

Conclusion